Phaseollidin hydrate
Übersicht
Beschreibung
Detoxification of Phaseollidin Hydrate
Description of Phaseollidin Hydrate Phaseollidin hydrate is a transformed version of the phytoalexin phaseollidin, which is produced by Phaseolus vulgaris (French bean) as a response to pathogenic attacks. The transformation into phaseollidin hydrate is facilitated by Fusarium solani f.sp. phaseoli, a pathogen of the French bean. This process of transformation significantly reduces the antifungal activity of the compound, suggesting a detoxification mechanism employed by the pathogen to overcome the plant's defense .
Synthesis Analysis The synthesis of phaseollidin hydrate is not a direct process but rather a biotransformation carried out by Fusarium solani. The pathogen produces extracellular enzymes, specifically phaseollidin hydratase, which catalyzes the hydration of phaseollidin. This enzymatic reaction involves the addition of water to the dimethylallyl moieties of phaseollidin, converting it into its less antifungal active form, phaseollidin hydrate .
Molecular Structure Analysis While the provided data does not directly describe the molecular structure of phaseollidin hydrate, it does reference the structure of a closely related compound, (-)-phaseollin. (-)-Phaseollin is a pterocarpan with antifungal properties and shares a similar biosynthetic pathway with phaseollidin. The molecular structure of (-)-phaseollin has been elucidated through X-ray analysis, revealing an orthorhombic crystal structure with specific dimensions and a cis B/C ring junction. This information can be indirectly informative for understanding the structural aspects of phaseollidin and its hydrate form .
Chemical Reactions Analysis The primary chemical reaction involving phaseollidin hydrate is its formation from phaseollidin through the action of phaseollidin hydratase. This reaction is a hydration, which typically involves the addition of water to an unsaturated bond in the substrate molecule. The enzyme's Km for phaseollidin is approximately 7 µM, indicating a relatively high affinity for its substrate. The specificity of this reaction suggests that the enzyme and its product, phaseollidin hydrate, play a significant role in the interaction between the French bean and Fusarium solani .
Physical and Chemical Properties Analysis The physical and chemical properties of phaseollidin hydrate are not explicitly detailed in the provided papers. However, the reduction in antifungal activity upon conversion to the hydrate form suggests changes in the compound's physicochemical properties that affect its interaction with fungal cells. The properties of phaseollidin hydrate would likely include its solubility, stability, and reactivity, which are essential for understanding its role in the plant-pathogen interaction and its potential use in agricultural applications .
Wissenschaftliche Forschungsanwendungen
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Enzymatic Reactions
- Application Summary : Phaseollidin hydrate is involved in enzymatic reactions, specifically with the enzyme phaseollidin hydratase . This enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds .
- Methods of Application : The enzyme phaseollidin hydratase catalyzes the chemical reaction where phaseollidin hydrate is converted into phaseollidin and water .
- Results or Outcomes : This enzymatic reaction is a key step in the metabolic pathway involving phaseollidin .
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Food Industry
- Application Summary : While not directly mentioned, substances similar to Phaseollidin hydrate, known as hydrocolloids, are extensively used in the food industry . They perform various functions, including gelling, thickening, stabilizing foams, emulsions, and dispersions, as well as facilitating the controlled release of flavor .
- Methods of Application : The application of hydrocolloids mainly relies on their ability to regulate the rheology and texture of food systems .
- Results or Outcomes : The use and design of colloidal particles could not only improve the physicochemical properties of foods but significantly affect the nutritional value of the whole system .
-
Enzymatic Reactions
- Application Summary : Phaseollidin hydrate is involved in enzymatic reactions, specifically with the enzyme phaseollidin hydratase . This enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds .
- Methods of Application : The enzyme phaseollidin hydratase catalyzes the chemical reaction where phaseollidin hydrate is converted into phaseollidin and water .
- Results or Outcomes : This enzymatic reaction is a key step in the metabolic pathway involving phaseollidin .
-
Food Industry
- Application Summary : While not directly mentioned, substances similar to Phaseollidin hydrate, known as hydrocolloids, are extensively used in the food industry . They perform various functions, including gelling, thickening, stabilizing foams, emulsions, and dispersions, as well as facilitating the controlled release of flavor .
- Methods of Application : The application of hydrocolloids mainly relies on their ability to regulate the rheology and texture of food systems .
- Results or Outcomes : The use and design of colloidal particles could not only improve the physicochemical properties of foods but significantly affect the nutritional value of the whole system .
-
Enzymatic Reactions
- Application Summary : Phaseollidin hydrate is involved in enzymatic reactions, specifically with the enzyme phaseollidin hydratase . This enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds .
- Methods of Application : The enzyme phaseollidin hydratase catalyzes the chemical reaction where phaseollidin hydrate is converted into phaseollidin and water .
- Results or Outcomes : This enzymatic reaction is a key step in the metabolic pathway involving phaseollidin .
-
Food Industry
- Application Summary : While not directly mentioned, substances similar to Phaseollidin hydrate, known as hydrocolloids, are extensively used in the food industry . They perform various functions, including gelling, thickening, stabilizing foams, emulsions, and dispersions, as well as facilitating the controlled release of flavor .
- Methods of Application : The application of hydrocolloids mainly relies on their ability to regulate the rheology and texture of food systems .
- Results or Outcomes : The use and design of colloidal particles could not only improve the physicochemical properties of foods but significantly affect the nutritional value of the whole system .
Safety And Hazards
While specific safety and hazard information for Phaseollidin hydrate was not found in the sources retrieved, general safety measures for handling chemical substances should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Zukünftige Richtungen
The future directions of research on Phaseollidin hydrate could involve further exploration of its antimicrobial properties , as well as its synthesis and chemical reactions . Additionally, more detailed studies on its physical and chemical properties, safety and hazards, and mechanism of action could provide valuable insights.
Eigenschaften
IUPAC Name |
(6aR,11aR)-10-(3-hydroxy-3-methylbutyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-20(2,23)8-7-13-16(22)6-5-12-15-10-24-17-9-11(21)3-4-14(17)19(15)25-18(12)13/h3-6,9,15,19,21-23H,7-8,10H2,1-2H3/t15-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSHIKBOZWMDTR-KXBFYZLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C=CC(=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phaseollidin hydrate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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